molecular formula C15H19NO5 B411683 Dimethyl 5-(pentanoylamino)isophthalate

Dimethyl 5-(pentanoylamino)isophthalate

Cat. No.: B411683
M. Wt: 293.31g/mol
InChI Key: IFQRYOUGFRIJEW-UHFFFAOYSA-N
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Description

Dimethyl 5-(pentanoylamino)isophthalate is an aromatic ester derivative with a molecular structure characterized by two methyl ester groups at the 1,3-positions of the benzene ring and a pentanoylamino substituent at the 5-position.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31g/mol

IUPAC Name

dimethyl 5-(pentanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-8-10(14(18)20-2)7-11(9-12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17)

InChI Key

IFQRYOUGFRIJEW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between dimethyl 5-(pentanoylamino)isophthalate and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 5-Position Key Properties
This compound* C₁₅H₁₉NO₅ 293.32 Pentanoylamino (CH₃(CH₂)₃CONH-) Theoretical: Moderate hydrophobicity (predicted XLogP3 ~3.5), hydrogen-bond donor (amide NH)
Dimethyl 5-(benzylamino)isophthalate C₁₇H₁₇NO₄ 299.33 Benzylamino (C₆H₅CH₂NH-) Crystalline solid; forms 3D hydrogen-bonded networks (N–H⋯O), β = 110.016°, V = 2986.9 ų
Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate C₂₀H₁₉Cl₂NO₆ 440.30 4-(2,4-Dichlorophenoxy)butanoylamino High XLogP3 (4.5), 10 rotatable bonds; environmental persistence concerns due to Cl substituents
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate C₁₃H₁₄ClNO₅ 299.71 2-Chloropropanoylamino Irritant (Xi hazard class); Cl atom introduces electrophilic reactivity
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate C₁₈H₁₇NO₇ 389.32 2-Amino-4-(methoxycarbonyl)phenoxy Low acute toxicity (LD₅₀ = 10,000 mg/kg); solid, mp 111–112°C

* Predicted properties based on analogs.

Key Comparative Insights

Hydrogen-Bonding and Crystallinity: Dimethyl 5-(benzylamino)isophthalate forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing thermal stability and crystallinity . The pentanoylamino analog likely exhibits similar behavior but with increased steric bulk due to the longer alkyl chain. By contrast, the dichlorophenoxy derivative () lacks strong hydrogen-bond donors, relying on van der Waals interactions and halogen bonding for solid-state packing.

Hydrophobicity and Bioactivity: The pentanoylamino group provides moderate hydrophobicity (predicted XLogP3 ~3.5), intermediate between the benzylamino (less hydrophobic) and dichlorophenoxy (highly hydrophobic, XLogP3 = 4.5) derivatives .

Toxicity Profiles: The LD₅₀ of 10,000 mg/kg for dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate () suggests low acute toxicity, whereas chlorinated derivatives may pose greater environmental and health risks . Dimethyl isophthalate (DMIP) analogs, as noted in EPA reports, require rigorous evaluation for repeated-dose toxicity and mutagenicity, suggesting similar protocols for pentanoylamino derivatives .

Preparation Methods

Stepwise Synthesis via Dimethyl 5-Aminoisophthalate

The most straightforward route involves a two-step process starting from dimethyl 5-aminoisophthalate, a commercially available precursor.

Preparation of Dimethyl 5-Aminoisophthalate

Dimethyl 5-aminoisophthalate (CAS 99-27-4) is synthesized via nitration followed by reduction.

  • Step 1 : Nitration of dimethyl isophthalate using a mixture of sulfuric acid, sulfur trioxide, and nitric acid at 0–5°C yields dimethyl 5-nitroisophthalate.

  • Step 2 : Catalytic hydrogenation or reduction with iron/HCl converts the nitro group to an amine, producing dimethyl 5-aminoisophthalate in 65–75% yield.

Acylation with Pentanoyl Chloride

The amine group is acylated using pentanoyl chloride under Schotten-Baumann conditions:

  • Reagents : Pentanoyl chloride (1.2 equiv), aqueous NaOH (2.0 equiv), tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.

This method typically achieves 80–85% yield, with purity >98% confirmed via HPLC.

One-Pot Reductive Amination and Acylation

A more efficient approach combines reductive amination and acylation in a single pot, adapting methodologies from fluorinated diaminoterephthalate syntheses.

Reaction Setup

  • Substrate : 5-Nitroisophthalic acid dimethyl ester.

  • Reductive Amination : Use of NaBH₃CN and ZnCl₂ in dichloromethane with ammonia gas introduces the amine group.

  • In Situ Acylation : Direct addition of pentanoyl chloride post-reduction, avoiding intermediate isolation.

Optimization Insights

  • Temperature : Maintaining 0–5°C during NaBH₃CN addition minimizes side reactions.

  • Catalyst : ZnCl₂ (0.5 equiv) enhances reaction rate and selectivity.

  • Yield : 70–75%, with reduced processing time compared to stepwise methods.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Synthesis One-Pot Method
Total Yield65–75%70–75%
Reaction Time36–48 hours24–30 hours
Purification ComplexityModerateHigh
ScalabilityIndustrialLaboratory-scale
ByproductsNitro derivativesMinor impurities

The stepwise method is preferred for large-scale production due to established protocols, while the one-pot approach offers time efficiency for research-scale synthesis.

Critical Factors in Reaction Optimization

Solvent Selection

  • Polar Aprotic Solvents : THF and dichloromethane are optimal for acylation, balancing solubility and reactivity.

  • Aqueous Workup : Ethyl acetate/water biphasic systems effectively remove unreacted pentanoyl chloride and inorganic salts.

Catalytic Systems

  • ZnCl₂ in Reductive Amination : Lowers activation energy for nitro-group reduction, improving conversion rates.

  • Base Choice : Aqueous NaOH neutralizes HCl generated during acylation, preventing ester hydrolysis.

Temperature Control

  • Exothermic Reactions : Gradual addition of pentanoyl chloride at 0°C prevents thermal degradation of the ester groups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, aromatic), 7.98 (d, 2H, J = 8.0 Hz), 6.20 (s, 1H, NH), 3.90 (s, 6H, OCH₃), 2.35 (t, 2H, J = 7.5 Hz, COCH₂), 1.60–1.20 (m, 6H, CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity ≥98%.

Industrial-Scale Production Considerations

Cost Efficiency

  • Raw Materials : Dimethyl isophthalate ($8.00/25g) and pentanoyl chloride ($13.00/25g) dominate costs.

  • Catalyst Reuse : Co-Mo/γ-Al₂O₃ catalysts (as in diamine syntheses) could be adapted for hydrogenation steps, reducing expenses.

Waste Management

  • Acidic Byproducts : Neutralization with NaOH generates NaCl, requiring wastewater treatment.

  • Solvent Recovery : Distillation reclaims >90% of THF and dichloromethane.

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